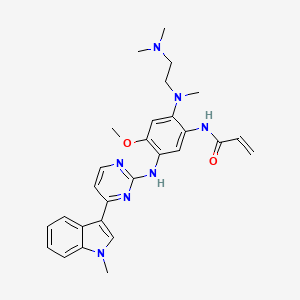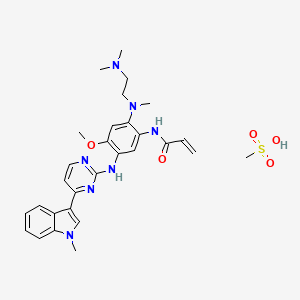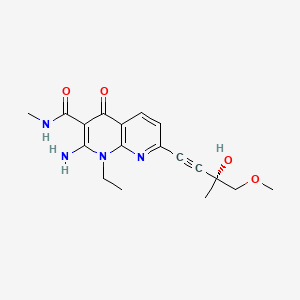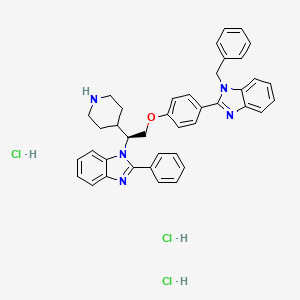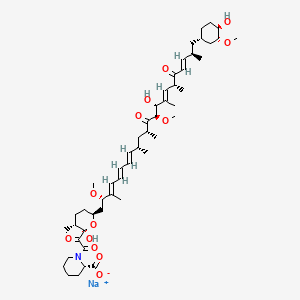![molecular formula C19H24ClNO6 B560213 (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride CAS No. 140850-02-8](/img/structure/B560213.png)
(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride” is a chemical compound with the molecular formula C19H23NO6 and a molecular weight of 397.85 . It is an active metabolite of ZD 7114.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenoxyacetic acid group attached to a hydroxypropylaminoethoxy group . The exact structure can be found in the documentation provided by chemical suppliers .Scientific Research Applications
Herbicide Use and Analysis :
- Phenoxyacetic acids, including derivatives like 2,4-dichlorophenoxyacetic acid, are widely used as herbicides. Their toxicity and effects on human health, particularly hepatotoxicity and nephrotoxicity, have been studied, and methods for their analysis in human urine have been developed (Lindh, Littorin, Amilon, & Jönsson, 2008).
- Membrane bioreactor technology has been used for treating water contaminated with phenoxyacetic acid herbicides, demonstrating efficient removal of these compounds from wastewater (Ghoshdastidar & Tong, 2013).
Toxicological Studies :
- The prenatal developmental effects of phenoxyacetic acids like 2,4-D on rats have been explored, revealing potential risks of maternal toxicity and embryolethality (Fofana, Kobae, Oku, Nishi, & Miyata, 2000).
- The metabolic fate of phenoxyacetic acids in plants has been studied, providing insights into how these compounds are metabolized and possibly detoxified in resistant species (Hutber, Lord, & Loughman, 1978).
Environmental Impact :
- Research on the degradation of phenoxyacetic acids like 2,4-D by ionizing radiation has shown promising results for environmental remediation, highlighting the role of oxygen concentration in enhancing fragmentation and mineralization (Zona, Solar, & Gehringer, 2002).
- Studies have also focused on oxidative stress induced by phenoxyacetic herbicides, underscoring the widespread use and potential environmental risks associated with these chemicals (Wafa, Amel, Ikbal, & Hammami Mohamed, 2012).
Analytical Techniques :
- Advanced analytical techniques like high-performance liquid chromatography with coulometric detection have been developed for quantifying phenoxyacetic acid herbicides, crucial for environmental monitoring and regulatory compliance (Wintersteiger, Goger, & Krautgartner, 1999).
Health and Safety Assessments :
- The effects of phenoxy acid herbicides on male reproduction have been examined, highlighting the importance of understanding the reproductive health risks associated with exposure to these compounds (Lamb & Moore, 1985).
properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6.ClH/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23;/h1-9,15,20-21H,10-14H2,(H,22,23);1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFZQNYGEYAUCR-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

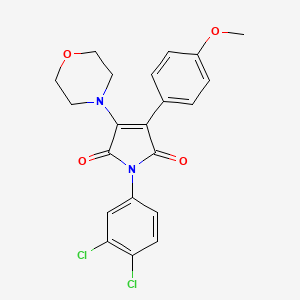
![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

